1-(3-chloro-2-methylphenyl)-6-cyclopentyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a compound belonging to the class of diazino pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of dimethylformamide-dimethyl acetal (DMF-DMA) and subsequent cyclization to form the desired diazino pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in pyridine and subsequent purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the diazino pyrimidine scaffold .
Scientific Research Applications
1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the HER2 receptor, which is involved in cell growth and differentiation. By inhibiting this receptor, the compound can potentially prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar inhibitory properties.
Pyrido[2,3-d]pyrimidin-5-one: Known for its medicinal applications.
Uniqueness
1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structural features and its potent inhibitory activity against HER2, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C18H21ClN4O2 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-6-cyclopentyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21ClN4O2/c1-11-14(19)7-4-8-15(11)23-16-13(17(24)21-18(23)25)9-22(10-20-16)12-5-2-3-6-12/h4,7-8,12,20H,2-3,5-6,9-10H2,1H3,(H,21,24,25) |
InChI Key |
OWPHDKYYZBVTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=O |
Origin of Product |
United States |
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